Batabulin Sodium

Catalog No.
S548456
CAS No.
195533-98-3
M.F
C13H6F6NNaO3S
M. Wt
393.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batabulin Sodium

CAS Number

195533-98-3

Product Name

Batabulin Sodium

IUPAC Name

sodium (3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide

Molecular Formula

C13H6F6NNaO3S

Molecular Weight

393.24 g/mol

InChI

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1

InChI Key

UWPXRVDIKGZQQW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, batabulin, T 138067, T-138067, T138067

Canonical SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+]

The exact mass of the compound Batabulin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Batabulin sodium (CAS 195533-98-3), also known as T138067 sodium, is a highly selective, irreversible inhibitor of microtubule polymerization. Unlike classical reversible anti-mitotic agents, it covalently modifies the conserved Cys-239 residue on the β1, β2, and β4 tubulin isotypes. Procured primarily as the sodium salt to ensure reliable solubility and formulation stability for in vivo applications, this compound is a critical benchmark material for research into multidrug-resistant (MDR) malignancies and vascular disrupting agents (VDAs). Its ability to induce rapid cytoskeletal collapse and G2/M cell cycle arrest makes it an indispensable tool for oncology drug discovery programs requiring a covalent mechanism of action .

Substituting Batabulin sodium with reversible tubulin binders (such as paclitaxel or vincristine) fundamentally alters experimental outcomes, as reversible agents are highly susceptible to P-glycoprotein (P-gp) efflux pumps and specific tubulin mutations, leading to rapid loss of efficacy in multidrug-resistant (MDR) models. Furthermore, attempting to substitute the sodium salt with Batabulin free base (CAS 195533-53-0) introduces severe formulation bottlenecks. The free base exhibits poor aqueous compatibility, increasing the risk of precipitation during intravenous dosing or cell culture media preparation. The sodium salt ensures reproducible solubility profiles (up to 30 mg/mL in DMSO) and stable pharmacokinetics, which are mandatory for rigorous in vivo efficacy studies and consistent assay reproducibility[1].

Aqueous Formulation Compatibility and Stock Stability

For preclinical procurement, the salt form of a compound dictates its utility in animal models. Batabulin sodium provides a significant handling advantage over the free base form. It achieves high solubility in standard organic solvents (up to 30 mg/mL in DMSO or DMF) and allows for controlled dilution into aqueous buffers (e.g., 0.25 mg/mL in a 1:3 ethanol:PBS solution) without immediate precipitation. This predictable solubility profile prevents dosing artifacts and ensures that the administered concentration matches the intended dose, a critical factor for reproducible xenograft studies.

Evidence DimensionStock solubility and aqueous handling
Target Compound DataBatabulin Sodium (30 mg/mL in DMSO; stable aqueous dilutions for dosing)
Comparator Or BaselineBatabulin Free Base (Highly hydrophobic, prone to aqueous precipitation)
Quantified DifferenceEnables reliable 10-30 mg/mL stock generation and reproducible in vivo formulation.
ConditionsStandard laboratory formulation (DMSO/DMF stock, ethanol/PBS dilution)

Procuring the sodium salt eliminates formulation bottlenecks and prevents precipitation-induced dosing errors in costly in vivo efficacy studies.

Efficacy Retention in Multidrug-Resistant (MDR) Phenotypes

A primary reason buyers select Batabulin sodium over classical tubulin inhibitors is its sustained efficacy in resistant cell lines. While standard agents like vincristine lose potency against P-glycoprotein-overexpressing tumors, Batabulin sodium maintains potent cytotoxicity. In vivo, a 40 mg/kg dose of Batabulin effectively reduces tumor volume in both drug-sensitive CCRF-CEM and multidrug-resistant CEM/VBL100 mouse xenograft models. In vitro, it demonstrates IC50 values ranging from 11 to 165 nM across a broad panel of both sensitive and resistant lines[1].

Evidence DimensionIn vivo tumor volume reduction in MDR models
Target Compound DataBatabulin Sodium (40 mg/kg induces significant tumor reduction in CEM/VBL100)
Comparator Or BaselineVinca Alkaloids / Taxanes (Loss of efficacy in VBL100 due to efflux)
Quantified DifferenceRetains nanomolar potency (11-165 nM) and in vivo efficacy regardless of MDR status.
ConditionsCCRF-CEM and CEM/VBL100 mouse xenograft models

It provides a reliable positive control and therapeutic benchmark for screening pipelines targeting efflux-mediated drug resistance.

Irreversible Target Engagement via Covalent Modification

Batabulin sodium differentiates itself from common procurement alternatives (like colchicine or paclitaxel) through its covalent mechanism of action. It irreversibly binds to Cys-239 on specific β-tubulin isotypes (β1, β2, β4), inhibiting bovine brain tubulin polymerization with an IC50 of 2 µM in cell-free assays. In MCF-7 cells, exposure to 100 nM Batabulin for 48 hours results in 50-80% of the population undergoing apoptosis. This irreversible binding ensures that target engagement is not lost upon drug washout, unlike reversible binders .

Evidence DimensionTubulin binding mechanism and apoptosis induction
Target Compound DataBatabulin Sodium (Covalent binding at Cys-239; 50-80% apoptosis at 100 nM, 48h)
Comparator Or BaselineReversible tubulin inhibitors (e.g., Colchicine)
Quantified DifferenceIrreversible modification prevents target dissociation, driving sustained G2/M arrest and apoptosis.
ConditionsMCF-7 breast cancer cells and cell-free bovine brain tubulin assays

Covalent target engagement is essential for researchers developing irreversible inhibitors or studying prolonged cytoskeletal collapse without continuous drug exposure.

Positive Control for Multidrug-Resistant (MDR) Tumor Xenografts

Due to its ability to bypass P-glycoprotein efflux pumps, Batabulin sodium is the optimal choice as a benchmark therapeutic in in vivo xenograft models of MDR cancers (e.g., CEM/VBL100). Its reliable formulation profile ensures consistent dosing [1].

Development of Vascular Disrupting Agents (VDAs)

Batabulin sodium induces rapid cytoskeletal collapse and morphological rounding in endothelial and tumor cells. It is highly suitable for procurement by laboratories evaluating the pharmacodynamics of novel VDAs targeting the tumor neovasculature [1].

Covalent Inhibitor Assay Standardization

For biochemical assays requiring a covalent β-tubulin modifier, Batabulin sodium serves as a precise standard. Its specific binding to Cys-239 on β1, β2, and β4 isotypes allows researchers to map binding sites and validate competitive assays against new irreversible drug candidates [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Exact Mass

392.98702748 Da

Monoisotopic Mass

392.98702748 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G04B77F772

Pharmacology

Batabulin Sodium is the sodium salt form of batabulin, a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to and selectively modifies the beta 1, beta 2, beta 3, and beta 4 isotypes of beta tubulin at a conserved cysteine residue, resulting in disruption of microtubule polymerization, collapse of the cytoskeleton, an increase in chromosomal ploidy, cell cycle arrest, and tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

195533-98-3

Dates

Last modified: 04-14-2024
1: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.
2: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. PubMed PMID: 18279576.
3: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.
4: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.
5: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.
6: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.
7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
9: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.
10: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.

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